1-[4-(Methylthio)phenyl]-1-propanol
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Overview
Description
1-[4-(Methylthio)phenyl]-1-propanol is an organic compound characterized by a phenyl ring substituted with a methylthio group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)phenyl]-1-propanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Controlled low temperatures to avoid side reactions
Catalysts: Commonly used catalysts include palladium or nickel complexes
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst to reduce the intermediate compounds.
Continuous Flow Reactors: For efficient and controlled synthesis, minimizing by-products and optimizing yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylthio)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield alcohols or alkanes.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products:
Oxidation Products: Corresponding ketones or aldehydes
Reduction Products: Alcohols or alkanes
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
1-[4-(Methylthio)phenyl]-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 1-[4-(Methylthio)phenyl]-1-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylthio group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Modulation: Interacting with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
1-[4-(Methylthio)phenyl]-1-ethanol: Similar structure but with an ethanol chain instead of propanol.
4-(Methylthio)benzaldehyde: Precursor in the synthesis of 1-[4-(Methylthio)phenyl]-1-propanol.
4-(Methylthio)acetophenone: Another related compound with a ketone functional group.
Uniqueness: this compound stands out due to its specific combination of a methylthio group and a propanol chain, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in synthetic organic chemistry and potential therapeutic research.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRVWYUEKHSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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